![molecular formula C9H6BrF3O2 B057962 4-(Trifluoromethoxy)phenacyl bromide CAS No. 103962-10-3](/img/structure/B57962.png)
4-(Trifluoromethoxy)phenacyl bromide
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Overview
Description
4-(Trifluoromethoxy)phenacyl bromide is a chemical compound with the molecular formula C9H6BrF3O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethoxy)phenacyl bromide consists of a phenacyl bromide core with a trifluoromethoxy group attached to the phenyl ring . The IUPAC name for this compound is 2-bromo-1-[4-(trifluoromethoxy)phenyl]ethanone .Physical And Chemical Properties Analysis
4-(Trifluoromethoxy)phenacyl bromide has a molecular weight of 283.04 g/mol . Additional physical and chemical properties are not detailed in the available resources.Scientific Research Applications
- Application : Researchers use it to identify and characterize protein-protein interactions. By labeling target proteins, they can study their binding partners and functional roles .
- Application : Scientists use it to temporarily block the activity of biomolecules (e.g., neurotransmitters, enzymes) by attaching the compound. Upon exposure to light, the trifluoromethoxy group is cleaved, releasing the active molecule.
- Application : Chemists use it to introduce the trifluoromethoxyphenyl group into various molecules. This modification can enhance the properties of pharmaceuticals, agrochemicals, and materials .
- Application : Researchers create fluorescent probes by attaching this compound to specific biomolecules (e.g., proteins, nucleic acids). These probes help visualize cellular processes and protein localization .
- Application : Scientists use it to study ligand-receptor interactions. By incorporating the compound into ligands, they can identify receptor binding sites and study receptor function.
- Application : Medicinal chemists explore derivatives of this compound to develop novel drugs. The trifluoromethoxy group can enhance bioavailability, metabolic stability, and binding affinity .
Affinity Labeling Reagent
Photocaging Agent
Synthetic Chemistry
Fluorescent Probes
Photoaffinity Labeling
Medicinal Chemistry
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-[4-(trifluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAGGWLQIILIIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381082 |
Source
|
Record name | 4-(Trifluoromethoxy)phenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103962-10-3 |
Source
|
Record name | 4-(Trifluoromethoxy)phenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4'-(trifluoromethoxy)acetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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